3-(Hydroxyamino)-3-iminopropanoic acid
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Overview
Description
3-(Hydroxyamino)-3-iminopropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of both a hydroxyamino group and an imino group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyamino)-3-iminopropanoic acid can be achieved through several methods. One common approach involves the reaction of glycine derivatives with hydroxylamine under controlled conditions. The reaction typically requires an acidic or basic catalyst to facilitate the formation of the hydroxyamino and imino groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxyamino)-3-iminopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The hydroxyamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
3-(Hydroxyamino)-3-iminopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Hydroxyamino)-3-iminopropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyamino and imino groups allow the compound to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and potentially lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-methylbutanoic acid: Similar in structure but with a methyl group instead of an imino group.
3-Amino-3-hydroxypropanoic acid: Contains an amino group instead of an imino group.
3-Hydroxy-3-iminobutanoic acid: Similar but with a different carbon chain length.
Uniqueness
3-(Hydroxyamino)-3-iminopropanoic acid is unique due to the presence of both hydroxyamino and imino groups on the same carbon atom. This unique structure allows it to participate in a variety of chemical reactions and interactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C3H6N2O3 |
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Molecular Weight |
118.09 g/mol |
IUPAC Name |
(3Z)-3-amino-3-hydroxyiminopropanoic acid |
InChI |
InChI=1S/C3H6N2O3/c4-2(5-8)1-3(6)7/h8H,1H2,(H2,4,5)(H,6,7) |
InChI Key |
UDQWXDVKWGIDIR-UHFFFAOYSA-N |
Isomeric SMILES |
C(/C(=N/O)/N)C(=O)O |
Canonical SMILES |
C(C(=NO)N)C(=O)O |
Origin of Product |
United States |
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